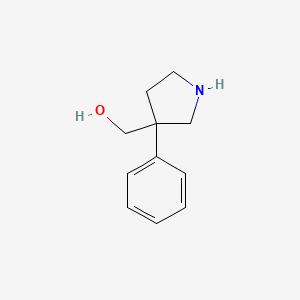

(3-Phenylpyrrolidin-3-yl)methanol

Description

Overview of Pyrrolidine (B122466) Scaffold in Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in chemical research, particularly in the realm of drug discovery and medicinal chemistry. Its non-planar, puckered structure allows for the three-dimensional display of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. This stereochemical complexity, often featuring multiple chiral centers, enables the creation of diverse molecular architectures. Pyrrolidine and its derivatives are core components of numerous natural products, including alkaloids, and are found in many FDA-approved drugs, highlighting their pharmacological importance. Their utility also extends to asymmetric synthesis, where they are employed as chiral catalysts and auxiliaries.

Significance of (3-Phenylpyrrolidin-3-yl)methanol within Contemporary Organic Chemistry

Within the broad class of pyrrolidines, this compound represents a particularly interesting structural motif. It features a quaternary stereocenter, which imparts significant conformational rigidity. The presence of both a nucleophilic secondary amine and a primary alcohol offers two distinct points for chemical modification, making it a versatile bifunctional building block. The 3-phenyl-3-hydroxymethylpyrrolidine core is a key component in the design of various biologically active agents. For instance, derivatives of this scaffold have been investigated as potent antagonists for the androgen receptor, which is a critical target in the development of therapies for castration-resistant prostate cancer nih.gov. The specific arrangement of the phenyl group, the hydroxyl group, and the pyrrolidine nitrogen creates a unique pharmacophore that can be tailored for high-affinity binding to specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11(6-7-12-8-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMUUTFUHJPBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-75-3 | |

| Record name | (3-phenylpyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 3 Phenylpyrrolidin 3 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and chemical environment of nuclei.

¹H NMR Investigations

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. In the ¹H NMR spectrum of (3-Phenylpyrrolidin-3-yl)methanol, distinct signals are expected for the aromatic protons of the phenyl group, the protons of the pyrrolidine (B122466) ring, and the proton of the hydroxyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). docbrown.info

For an analog, ((3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows multiplets for the aromatic protons (Ar-H) in the region of δ 7.35–7.15 ppm, corresponding to the ten protons of the two phenyl rings. A multiplet at δ 3.75 ppm is assigned to the proton of the CH-OH group. The two protons of the N-CH₂-Ph group appear as a singlet at δ 3.60 ppm. The protons on the pyrrolidine ring resonate as a multiplet in the range of δ 2.90–2.50 ppm.

Deuterium (B1214612) exchange can be used to identify the hydroxyl proton. Adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the OH proton to be replaced by a deuterium atom, leading to the disappearance of the corresponding signal from the ¹H NMR spectrum. docbrown.info

Table 1: ¹H NMR Data for an Analog of this compound

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| ((3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol | CDCl₃ | 400 | 7.35–7.15 (m) | Ar-H (10H) |

| 3.75 (m) | CH-OH (1H) | |||

| 3.60 (s) | N-CH₂-Ph (2H) | |||

| 2.90–2.50 (m) | Pyrrolidine-H (4H) |

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbons of the phenyl ring, the pyrrolidine ring, and the hydroxymethyl group.

For instance, in the ¹³C NMR spectrum of phenyl(pyrrolidin-1-yl)methanone, the carbonyl carbon (C=O) appears at δ 168.74 ppm. rsc.org The carbons of the phenyl ring show signals at δ 136.17, 128.76, 127.22, and 126.05 ppm. rsc.org The carbons of the pyrrolidine ring resonate at δ 48.60 and are further detailed by other techniques. rsc.org

Table 2: ¹³C NMR Data for an Analog of this compound

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Assignment |

| Phenyl(pyrrolidin-1-yl)methanone rsc.org | CDCl₃ | 101 | 168.74 | C=O |

| 136.17 | Aromatic C | |||

| 128.76 | Aromatic CH | |||

| 127.22 | Aromatic CH | |||

| 126.05 | Aromatic CH | |||

| 48.60 | Pyrrolidine CH₂ |

DEPT NMR Studies

Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is a valuable technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org DEPT experiments are typically run in conjunction with a standard ¹³C NMR spectrum. libretexts.org

There are two main types of DEPT experiments: DEPT-90 and DEPT-135.

DEPT-90: Only CH (methine) carbons produce a positive signal.

DEPT-135: CH and CH₃ carbons produce positive signals, while CH₂ carbons produce negative (inverted) signals. Quaternary carbons are not observed in DEPT spectra. libretexts.org

This technique is crucial for assigning the specific carbon signals in the pyrrolidine ring and confirming the presence of the CH₂OH group in this compound. By analyzing the combination of the broadband-decoupled ¹³C NMR and the DEPT spectra, a complete assignment of all carbon signals can be achieved. For example, a DEPT-135 spectrum would show a positive peak for the CH carbon of the phenyl ring, negative peaks for the CH₂ groups of the pyrrolidine ring, and a positive peak for the CH₂ of the hydroxymethyl group.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

In the IR spectrum of this compound, a broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic phenyl group is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

For the analog, ((3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl)methanol, the IR spectrum (KBr) shows a characteristic O-H stretching band at 3340 cm⁻¹ and a C=C stretching band at 1602 cm⁻¹. FTIR spectroscopy of methanol (B129727) and ethanol (B145695) mixtures has been used to identify and quantify their concentrations, with specific bands for methanol appearing at 1020-1030 cm⁻¹ and 1112 cm⁻¹, and for ethanol at 1047 cm⁻¹ and 1087 cm⁻¹. researchgate.netnih.gov

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | >3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N (amine) | Stretching | 1250-1020 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₁₁H₁₅NO), the predicted monoisotopic mass is 177.11537 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. For the [M+H]⁺ adduct of this compound, the predicted CCS is 140.0 Ų. uni.lu The fragmentation pattern in the mass spectrum would likely show the loss of a hydroxyl group or cleavage of the pyrrolidine ring, providing further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.12265 | 140.0 |

| [M+Na]⁺ | 200.10459 | 145.9 |

| [M-H]⁻ | 176.10809 | 142.3 |

| [M+NH₄]⁺ | 195.14919 | 160.7 |

| [M+K]⁺ | 216.07853 | 142.2 |

Data from PubChemLite uni.lu

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and stereochemistry.

Similarly, the crystal structure of [3-Bromo-methyl-1-(4-methyl-phenyl-sulfon-yl)azetidin-3-yl]methanol shows that the four-membered azetidine (B1206935) ring is nearly planar. nih.gov The crystal packing is stabilized by O-H···O hydrogen bonds. nih.gov The determination of the crystal structure of this compound would definitively establish its molecular geometry and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of 3 Phenylpyrrolidin 3 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.gov For (3-Phenylpyrrolidin-3-yl)methanol, DFT studies can provide a fundamental understanding of its intrinsic properties.

The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformations. A systematic conformational analysis using DFT would involve rotating the key dihedral angles—specifically around the C-C bond connecting the phenyl ring to the pyrrolidine (B122466) and the C-C bond of the hydroxymethyl group—to locate the various energy minima.

The results of such an analysis would typically be presented in a table of relative energies for the most stable conformers. For instance, calculations at a specific level of theory, such as B3LYP/6-31G(d), could yield the following hypothetical data:

| Conformer | Dihedral Angle 1 (°)(N-C-C-Ph) | Dihedral Angle 2 (°)(C-C-CH2-OH) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 85 | 60 | 0.00 |

| 2 | 175 | 65 | 1.25 |

| 3 | 80 | 180 | 2.10 |

| 4 | -85 | -60 | 0.15 |

This is a hypothetical data table for illustrative purposes.

This analysis would reveal the most stable three-dimensional structure of the molecule, which is essential for understanding its interactions with other molecules, such as biological receptors or catalysts.

DFT calculations provide valuable information about the electronic properties of a molecule, which in turn helps in predicting its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. citedrive.comresearchgate.net

Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO might be distributed over the phenyl ring and the carbon atoms adjacent to the heteroatoms.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (potential sites for electrophilic attack) and blue areas indicating regions of low electron density (potential sites for nucleophilic attack). For this molecule, the oxygen of the hydroxyl group and the nitrogen of the pyrrolidine would be expected to be electron-rich regions.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -0.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | Suggests moderate kinetic stability |

This is a hypothetical data table for illustrative purposes.

DFT can be used to simulate various spectroscopic properties, providing a powerful tool for interpreting experimental spectra. For this compound, theoretical calculations of its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be performed.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of absorption bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the N-H stretch of the pyrrolidine, and various C-H and C-C stretching and bending modes. epstem.net Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. epstem.net

| Spectral Data | Calculation Method | Predicted Key Features |

| IR Spectrum | B3LYP/6-311+G(d,p) | O-H stretch (~3400 cm⁻¹), N-H stretch (~3350 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹) |

| ¹³C NMR | GIAO-DFT | Quaternary carbon (~70-80 ppm), Phenyl carbons (~120-140 ppm), Hydroxymethyl carbon (~60-70 ppm) |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. researchgate.netnih.gov An MD simulation would model the movements of the atoms of this compound over time, providing a dynamic picture of its conformational flexibility and its interactions with its environment, such as a solvent.

For this compound, an MD simulation in a box of water molecules could reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly the hydrogen bonding interactions with the hydroxyl and amine groups.

Conformational Dynamics: The transitions between different stable conformations identified by DFT, and the timescales of these changes.

Transport Properties: Diffusion coefficients could be calculated, providing information on how the molecule moves through a medium.

The results of an MD simulation are often analyzed through radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying chemical reactions or interactions within a large system, such as an enzyme active site, a full quantum mechanical treatment is often computationally prohibitive. researchgate.netfz-juelich.de In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are invaluable. researchgate.netnih.gov These approaches treat the chemically active region of the system with a high-level QM method (like DFT), while the surrounding environment is described by a less computationally expensive MM force field. researchgate.netnih.gov

If this compound were to be studied as a ligand binding to a protein, a QM/MM approach would be ideal. The ligand and the key amino acid residues in the binding pocket would constitute the QM region, allowing for an accurate description of electronic effects like polarization and charge transfer during binding. The rest of the protein and the solvent would be the MM region.

Reaction Mechanism Elucidation

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via a transition state. For a hypothetical reaction involving this compound, such as its oxidation or its role as a catalyst, DFT or QM/MM calculations could be used to:

Identify the Transition State Structure: The geometry of the highest energy point along the reaction coordinate.

Calculate the Activation Energy Barrier: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Investigate Reaction Intermediates: Locate any stable species that are formed along the reaction pathway.

By providing this detailed energetic and structural information, computational chemistry can offer a deep understanding of the reactivity and potential transformations of this compound.

This compound as a Key Synthetic Building Block

The pyrrolidine ring is a fundamental heterocyclic structure found in numerous natural products and FDA-approved pharmaceuticals. enamine.net This prevalence underscores the importance of substituted pyrrolidines, such as this compound, as key building blocks in medicinal chemistry and drug discovery. The commercial availability of this compound facilitates its use in various synthetic endeavors. aablocks.com

The construction of complex molecules often relies on a strategy of assembling smaller, functionalized building blocks. The this compound structure offers several strategic advantages for this purpose. The secondary amine of the pyrrolidine ring, the hydroxyl group of the methanol (B129727) moiety, and the phenyl ring can all be chemically modified, allowing for the stepwise and controlled addition of molecular complexity.

For instance, the synthesis of complex bioactive molecules often involves the creation of polycyclic systems or molecules with multiple stereocenters. The defined stereochemistry of a chiral this compound precursor can be transferred to the final product, which is a crucial aspect of modern asymmetric synthesis. The general synthetic utility of aryl-substituted pyrrolidines has been highlighted in various synthetic strategies, including cycloaddition reactions and ring-closing metathesis, to create these important structural motifs. sci-hub.se While specific examples detailing the direct use of this compound in the total synthesis of a named complex natural product are not prevalent in readily accessible literature, its structural components are analogous to intermediates used in the synthesis of various biologically active compounds.

In drug discovery, the generation of molecular diversity from a common scaffold is a powerful strategy for exploring chemical space and optimizing biological activity. The this compound core is an excellent starting point for creating libraries of related compounds. The functional handles—the amine, the alcohol, and the aromatic ring—allow for divergent synthesis pathways.

A variety of methods exist for the synthesis of substituted pyrrolidines, which can be adapted to modify the this compound scaffold. osi.lvorganic-chemistry.orgresearchgate.net For example, the secondary amine can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. The hydroxyl group can be etherified, esterified, or replaced to further expand the diversity of the resulting molecules. The phenyl group can undergo electrophilic aromatic substitution to introduce additional functional groups. This multi-directional derivatization capability makes this compound a valuable scaffold for generating libraries of compounds for high-throughput screening. The pyrrolidine moiety itself is a common feature in many drugs, including Almotriptan and Procyclidine, highlighting the pharmaceutical relevance of this scaffold. enamine.net

Conclusion

(3-Phenylpyrrolidin-3-yl)methanol is a chemical compound of considerable interest due to its unique structural features. It incorporates the pharmacologically significant pyrrolidine (B122466) scaffold with a rigidifying quaternary stereocenter and two versatile functional groups. While detailed experimental data and a wide range of documented applications for the parent compound are limited in publicly accessible literature, its core structure is a key element in the design of advanced molecules, particularly in medicinal chemistry. Its potential as a bifunctional building block for creating complex, three-dimensional structures ensures its continued relevance in contemporary organic synthesis. Further research into the specific properties and reactivity of this compound could open up new avenues for its application in various fields of chemical science.

Q & A

Q. What are the established synthetic routes for (3-Phenylpyrrolidin-3-yl)methanol, and how can reaction conditions (e.g., catalysts, solvents) be optimized for higher yields?

- Methodological Answer : A common approach involves reductive amination or cyclization strategies. For example, pyrrolidine derivatives are often synthesized via acid-catalyzed reactions using formaldehyde or other aldehydes under controlled pH and temperature (e.g., acetic acid at 60–80°C) . Optimization may include using catalysts like palladium nanoparticles for hydrogenation steps or lithium aluminum hydride (LiAlH4) for selective reductions, as seen in analogous pyridine methanol syntheses . Purification via column chromatography or preparative HPLC is recommended to isolate high-purity products (>95%) .

Q. How can researchers experimentally determine key physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer :

- logP : Use the shake-flask method with octanol/water partitioning followed by HPLC-UV quantification .

- Solubility : Employ dynamic light scattering (DLS) or saturation shake-flask techniques in buffers (pH 1–7.4) to simulate physiological conditions .

- Stability : Conduct accelerated degradation studies under varying temperatures (25–40°C) and humidity (40–75% RH) with LC-MS monitoring .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound derivatives impact their biological activity, and what analytical methods validate these differences?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities, as observed in RORγt inverse agonist studies where one enantiomer showed 10-fold lower activity . To resolve stereochemistry:

- Use chiral HPLC with amylose-based columns (e.g., Chiralpak® AD-H) and polarimetric detection .

- Validate absolute configuration via X-ray crystallography (e.g., co-crystallization with target proteins like RORγt) .

- Compare activity in cell-based assays (e.g., reporter gene assays) using isolated enantiomers .

Q. What structural features of this compound contribute to its selectivity as a RORγt inverse agonist, and how can structure-activity relationship (SAR) studies guide optimization?

- Methodological Answer :

- Key Features : The phenyl group at the 3-position and sulfone moiety enhance hydrophobic interactions with RORγt’s ligand-binding domain (LBD), while the pyrrolidine ring improves metabolic stability .

- SAR Strategies :

- Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate binding affinity .

- Replace the sulfone group with bioisosteres (e.g., sulfonamides) and assess activity via radioligand displacement assays .

- Use molecular dynamics simulations to predict binding poses and hydrogen-bonding interactions with residues like Arg367 and His479 .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values) for this compound derivatives across studies?

- Methodological Answer :

- Assay Validation : Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) to confirm target engagement .

- Control Standardization : Use reference compounds (e.g., TMP-778 for RORγt) to normalize inter-lab variability .

- Data Triangulation : Cross-reference results with computational models (e.g., QSAR predictions) and meta-analyses of structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.